C.I. Condense Sulfur Blue 1

Catalog No.
S1824425
CAS No.
12224-48-5
M.F
C10H20O
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Condense Sulfur Blue 1

CAS Number

12224-48-5

Product Name

C.I. Condense Sulfur Blue 1

Molecular Formula

C10H20O

Molecular Weight

0

Synonyms

C.I. Condense Sulfur Blue 1

C.I. Condense Sulfur Blue 1 is a synthetic dye belonging to the class of sulfur dyes, which are characterized by their unique ability to undergo reduction and oxidation processes that allow them to be applied to textiles. This compound is particularly valued for its vibrant blue color and its application in dyeing cellulose fibers, such as cotton. The dye is produced through a series of

The chemistry of C.I. Condense Sulfur Blue 1 involves several key reactions:

  • Reduction Reaction: Initially, the dye is reduced using sodium sulfide or other reducing agents in an alkaline solution. This process converts the dye into a water-soluble form.
  • Dyeing Process: The soluble dye is then applied to the fabric, where it penetrates the cellulose fibers.
  • Oxidation Reaction: After dyeing, the fabric is exposed to air or treated with oxidizing agents (such as potassium dichromate) to convert the dye back into its insoluble form, securing it within the fibers.

These reactions are crucial for achieving the desired color intensity and durability on textile materials .

C.I. Condense Sulfur Blue 1 has been studied for its biological activity, particularly regarding its potential toxicity and environmental impact. While specific studies on this compound may be limited, sulfur dyes in general can exhibit varying degrees of toxicity to aquatic life and may pose risks if released into waterways without proper treatment.

Furthermore, some sulfur dyes have been associated with skin sensitization and allergic reactions in humans upon direct contact. Therefore, handling these dyes requires caution and adherence to safety protocols .

The synthesis of C.I. Condense Sulfur Blue 1 typically involves several steps:

  • Formation of Dye Intermediate: The process begins with a reaction between sulfur compounds (e.g., sodium polysulfide) and aromatic amines or nitro compounds under controlled conditions.
  • Coupling Reaction: This intermediate is then subjected to a coupling reaction at elevated temperatures (70°C to 200°C), often in an alkaline medium.
  • Thionation: Following coupling, thionation occurs where sulfur or polysulfides react with the intermediate to form the final dye structure.
  • Purification: The resulting product is purified through various methods such as precipitation or filtration to remove unreacted materials and by-products .

C.I. Condense Sulfur Blue 1 is primarily used in:

  • Textile Dyeing: It is widely used for dyeing cotton and other cellulose-based fibers due to its excellent fastness properties.
  • Leather Industry: The dye finds applications in coloring leather products.
  • Plastic Coloring: It can also be used in coloring plastics where stability under UV light is required.

The versatility of this dye makes it a popular choice among manufacturers looking for durable color solutions .

Studies on the interactions of C.I. Condense Sulfur Blue 1 with various substrates reveal that its effectiveness as a dye largely depends on factors such as pH, temperature, and the presence of electrolytes during the dyeing process. The ionic nature of sulfur dyes allows them to form strong bonds with negatively charged sites on cellulose fibers, enhancing color retention.

Additionally, research indicates that interactions with other chemicals during processing can affect both the shade and fastness properties of dyed materials .

C.I. Condense Sulfur Blue 1 shares similarities with several other sulfur dyes but possesses unique characteristics that set it apart:

Compound NameColorApplication AreaUnique Features
C.I. Sulfur Black 1BlackTextileHigh wash fastness; often used for dark shades
C.I. Sulfur Orange 1OrangeTextileBright color; used for vibrant shades
C.I. Sulfur Green 12GreenTextileGood light fastness; used in eco-friendly dyes
C.I. Sulfur Brown 21BrownTextileExcellent compatibility with natural fibers

C.I. Condense Sulfur Blue 1 stands out due to its specific shade of blue and its exceptional performance in cotton dyeing applications compared to other sulfur dyes .

Fundamental Reaction Chemistry

The thionation mechanism underlying the formation of C.I. Condense Sulfur Blue 1 involves the complex interaction between 4-(2,4-dinitrophenylamino)phenol and sodium polysulfide under controlled thermal conditions [2] [3]. This process represents a classical example of sulfur incorporation into aromatic systems through nucleophilic substitution and disulfide bridge formation [4] [5].

The primary reaction pathway begins with the preparation of sodium polysulfide through the controlled reaction of sodium sulfide with elemental sulfur at elevated temperatures ranging from 95 to 105 degrees Celsius [6] [7]. The formation of sodium polysulfide follows the general equation:

Na₂S + (x-1)S → Na₂Sₓ

where x typically ranges from 2 to 5, depending on the reaction conditions and intended sulfur chain length [8] [9]. The polysulfide solution serves as both a reducing agent and a sulfur source for subsequent thionation reactions [10] [5].

Nitro Group Reduction Phase

The initial phase of the thionation mechanism involves the reduction of nitro groups present in 4-(2,4-dinitrophenylamino)phenol by the sodium polysulfide solution [2] [3]. This reduction occurs at temperatures between 58 and 68 degrees Celsius under alkaline conditions, where the pH is maintained between 11 and 13 through the addition of sodium hydroxide [6] [7].

The reduction reaction proceeds through intermediate formation of nitroso and hydroxylamine derivatives before complete conversion to amino groups [11] [12]. This step is critical for subsequent thionation as the amino groups serve as nucleophilic centers for sulfur incorporation [4] [13].

Thionation Coupling Mechanism

Following the reduction phase, the thionation coupling mechanism involves the formation of disulfide bridges between aromatic molecules through sulfur chain incorporation [14] [5]. This process occurs at elevated temperatures ranging from 120 to 142 degrees Celsius under pressure conditions of 0.15 to 0.8 megapascals [15] [6].

The thionation mechanism proceeds through multiple pathways including direct sulfur insertion into amino-aromatic systems and oxidative coupling of intermediate mercaptide species [14] [8]. The reaction involves the formation of polysulfide chains that interconnect aromatic ring systems, creating the characteristic polymeric structure of sulfur dyes [16] [5].

Table 1: Thionation Reaction Parameters for C.I. Condense Sulfur Blue 1

Reaction PhaseTemperature RangePressureDurationpH RangeKey Chemical Changes
Polysulfide Formation95-105°CAtmospheric1.5 hours12-13Na₂S + S → Na₂Sₓ
Nitro Reduction58-68°CAtmospheric1.5 hours11-13R-NO₂ → R-NH₂
Thionation Coupling120-142°C0.15-0.8 MPa8-24 hours11-12R-NH₂ + Sₓ → R-S-S-R
Color Development70-100°CAtmospheric1-12 hours8-10Oxidation and precipitation

Molecular Structure Formation

The thionation mechanism results in the formation of complex molecular structures containing multiple sulfur-sulfur bonds and aromatic ring systems [18]. The molecular architecture of C.I. Condense Sulfur Blue 1 incorporates disulfide bridges (-S-S-) and polysulfide chains (-Sₓ-) that link aromatic chromophore units [16].

Spectroscopic analysis reveals that the compound exhibits characteristic absorption bands in the visible region, particularly in the blue wavelength range between 400 and 500 nanometers [20]. The presence of sulfur atoms in the molecular structure contributes to the bathochromic shift observed in the absorption spectrum compared to non-sulfurized analogs [4] [21].

Oxidation Dynamics and Role of Alkali Metal Hydroxides

Oxidative Color Development

The oxidation dynamics in C.I. Condense Sulfur Blue 1 synthesis involve the controlled conversion of reduced leuco forms to the final colored dye through atmospheric or chemical oxidation [22] [23]. This process is fundamentally dependent on the presence of alkali metal hydroxides, particularly sodium hydroxide and potassium hydroxide, which maintain the alkaline environment necessary for proper color development [24] [25].

The oxidation mechanism begins with the controlled exposure of the thionated product to atmospheric oxygen at temperatures ranging from 70 to 100 degrees Celsius [15] [26]. During this phase, the reduced sulfur-containing intermediates undergo oxidation to form the characteristic disulfide bridges that contribute to the final color properties [22] [27].

Role of Sodium Hydroxide in Color Stabilization

Sodium hydroxide plays a critical role in the oxidation dynamics by providing the alkaline environment necessary for proper dye formation and stabilization [15] [28]. The addition of sodium hydroxide, typically in amounts ranging from 0.5 to 1.0 parts by weight relative to the organic intermediate, occurs after the thionation phase and before oxidative color development [15].

The alkaline environment created by sodium hydroxide serves multiple functions including:

  • Prevention of premature precipitation during the oxidation phase [15] [26]
  • Stabilization of intermediate mercaptide species [22] [27]
  • Control of the oxidation rate to ensure uniform color development [25] [28]
  • Maintenance of proper pH for optimal dye solubility during processing [29] [30]

Oxidation Kinetics and Temperature Control

The oxidation kinetics of C.I. Condense Sulfur Blue 1 are highly temperature-dependent, with optimal color development occurring within specific temperature ranges [25] [31]. Research demonstrates that oxidation temperatures between 70 and 90 degrees Celsius provide the best balance between reaction rate and color quality [29] [28].

At temperatures below 60 degrees Celsius, the oxidation rate becomes prohibitively slow, resulting in incomplete color development and poor dye quality [25] [28]. Conversely, temperatures exceeding 100 degrees Celsius can lead to over-oxidation, causing color degradation and formation of undesirable by-products [27] [31].

Table 2: Oxidation Parameters and Alkali Metal Hydroxide Effects

ParameterOptimal RangeEffect of VariationAlkali Role
Temperature70-90°CRate and quality controlpH buffering
pH Range8.5-10.5Solubility and stabilityAlkalinity maintenance
NaOH Concentration0.5-1.0 partsColor development ratePrecipitation prevention
Oxidation Time1-12 hoursCompleteness of reactionEnvironment stabilization
Air Flow RateControlledOxidation uniformityReaction medium stability

Chemical Mechanisms of Alkali-Mediated Oxidation

The chemical mechanisms underlying alkali-mediated oxidation involve the formation of hydroxide-stabilized intermediates that facilitate controlled sulfur-sulfur bond formation [22] [24]. The presence of alkali metal hydroxides promotes the formation of stable mercaptide anions that serve as precursors to the final disulfide-linked dye molecules [10] [27].

The oxidation proceeds through a series of electron transfer reactions where atmospheric oxygen serves as the terminal electron acceptor [23] [32]. The alkaline environment provided by sodium hydroxide ensures that the oxidation proceeds through a controlled pathway that preserves the desired chromophoric properties of the final dye [25] [28].

Industrial-Scale Production Protocols and Optimization Strategies

Large-Scale Reactor Design and Operation

Industrial-scale production of C.I. Condense Sulfur Blue 1 requires specialized reactor systems capable of handling the complex multi-phase reactions involved in thionation and oxidation processes [6] [7]. Modern production facilities employ jacketed mild steel reactors with capacities ranging from 1,000 to 10,000 liters, equipped with efficient agitation systems and precise temperature control mechanisms [7] [33].

The reactor design incorporates features for handling the corrosive nature of sodium polysulfide solutions and the high temperatures required for thionation [6] [34]. Key design elements include:

  • Corrosion-resistant internal linings or specialized alloy construction [7] [33]
  • High-efficiency heat transfer systems for precise temperature control [31] [34]
  • Pressure-rated vessels capable of handling up to 1.0 megapascal operating pressure [6] [35]
  • Advanced agitation systems for uniform mixing of viscous polysulfide solutions [7] [9]

Process Flow Optimization

Industrial production optimization focuses on maximizing yield while maintaining consistent product quality through careful control of reaction parameters [29] [6]. The optimized process flow involves sequential batch operations with precise timing and temperature control at each stage [7] [35].

The production sequence begins with the preparation of sodium polysulfide in dedicated vessels, followed by the controlled addition of 4-(2,4-dinitrophenylamino)phenol under specific temperature and agitation conditions [6] [7]. The thionation phase requires continuous monitoring of temperature and pressure to ensure complete reaction while preventing decomposition of sensitive intermediates [31] [34].

Quality Control and Analytical Monitoring

Industrial-scale production incorporates sophisticated analytical monitoring systems to ensure consistent product quality [29] [30]. Quality control protocols include:

  • Real-time monitoring of reaction temperature and pressure [31] [34]
  • Periodic sampling and spectroscopic analysis of reaction intermediates [18]
  • pH monitoring and adjustment throughout the process [25] [28]
  • Particle size analysis of the final product [24] [36]
  • Color strength determination using standardized testing methods [28] [30]

Table 3: Industrial Production Parameters and Optimization Strategies

Production AspectStandard ParametersOptimization StrategyQuality Impact
Reactor Temperature Control±2°C precisionAdvanced PID control systemsColor consistency
Agitation Rate50-150 RPMVariable speed optimizationReaction uniformity
Raw Material Purity>98% for key intermediatesSupplier qualificationFinal product quality
Residence TimeOptimized per batch sizeMathematical modelingYield maximization
Heat Transfer RateCalculated per vesselEnhanced surface areaEnergy efficiency

Energy Optimization and Heat Recovery

Modern industrial facilities implement energy optimization strategies to reduce the substantial thermal energy requirements of sulfur dye production [31] [34]. Heat recovery systems capture waste heat from cooling operations and redirect it to preheating raw materials or maintaining reactor temperatures [7] [9].

Energy optimization measures include:

  • Heat exchanger networks for process integration [31] [34]
  • Insulation optimization to minimize heat losses [7] [9]
  • Steam generation from waste heat recovery [6] [33]
  • Variable frequency drives for energy-efficient agitation [35] [34]

Patent Landscape: Key Innovations in Synthesis (e.g., US1867202A, US1884762A)

US1867202A: Blue Sulfur Color and Process Innovations

Patent US1867202A, filed in 1926 and granted in 1932, represents a seminal advancement in blue sulfur dye synthesis technology [15]. This patent introduced critical innovations in the thionation process, specifically addressing the synthesis of blue sulfur dyes from 2,4-dinitro-4'-hydroxy-diphenylamine through optimized temperature and pressure conditions.

The key innovations described in US1867202A include:

Enhanced Thionation Conditions: The patent describes heating the organic intermediate with sodium polysulfide to temperatures as high as 120-122 degrees Celsius under pressure conditions of 6 to 8 pounds per square inch [15]. This represents a significant advancement over previous methods that operated at lower temperatures and atmospheric pressure.

Caustic Treatment Innovation: A critical innovation involves the treatment of the thionated mass with caustic soda (sodium hydroxide) prior to oxidation [15]. This step, involving 0.5 to 1.0 parts of caustic soda by weight compared to the original intermediate, significantly improves both solubility and color quality of the final product.

Integrated Process Design: The patent describes an integrated process that eliminates the need for intermediate isolation steps, thereby reducing yield losses and simplifying production [15]. The process accomplishes complete thionation and color development in a single continuous operation.

Process Parameters and Technical Specifications

The technical specifications outlined in US1867202A provide detailed parameters for industrial implementation [15]:

  • Raw Material Ratios: The process employs approximately 2.2 parts of sodium polysulfide (Na₂S₄) to 1 part of the organic intermediate [15]
  • Polysulfide Concentration: The sodium polysulfide is used as a 40-50% aqueous solution [15]
  • Heating Protocol: Initial heating to 90-95 degrees Celsius, followed by evaporation until a boiling point of 112 degrees Celsius is reached [15]
  • Pressure Phase: Subsequent heating under 6-8 pounds pressure until temperatures reach 120-122 degrees Celsius [15]
  • Dilution and Oxidation: Final dilution to 40-50 parts with controlled air oxidation for color development [15]

US1884762A: Vapor Phase Sulfur Dye Production

Patent US1884762A, granted in 1932, introduced revolutionary vapor phase technology for sulfur dye production [37]. This patent described a novel approach involving the reaction of vaporized organic compounds with molten sulfur at temperatures exceeding 300 degrees Celsius.

Vapor Phase Innovation: The patent describes passing vapors of volatile organic compounds containing hydrogen through molten sulfur heated to 300-400 degrees Celsius [37]. This approach enables the use of simpler hydrocarbons and their derivatives for sulfur dye production.

Continuous Process Design: The invention incorporates a continuous recirculation system where unreacted organic vapors are condensed and returned to the reaction system [37]. This design maximizes raw material utilization and improves overall process efficiency.

Temperature Optimization: The patent emphasizes the critical importance of maintaining sulfur temperatures above 300 degrees Celsius, significantly higher than conventional thionation processes [37]. This temperature regime enables reactions with previously unusable organic starting materials.

Comparative Analysis of Patent Innovations

Table 4: Comparison of Key Patent Innovations

PatentPrimary InnovationTemperature RangePressure RequirementsRaw Material Scope
US1867202AIntegrated thionation with caustic treatment120-122°C6-8 lbs/in²Specific aromatic intermediates
US1884762AVapor phase sulfur incorporation300-400°CAtmosphericWide range of organic compounds
US2212821AEthylene glycol medium thionation120-125°CAtmosphericCarbazole derivatives
US5961670AReduced tendering modifications70-200°CVariableModified sulfur dyes

Modern Patent Developments and Optimization Strategies

Contemporary patent developments in sulfur dye synthesis focus on environmental sustainability and process optimization [24] [29]. Recent innovations include:

Environmentally Friendly Reducing Agents: Patents describe the replacement of sodium sulfide with biodegradable reducing sugars such as glucose and dextrose [25]. These innovations address environmental concerns while maintaining dye quality.

Particle Size Control: Advanced patents detail methods for controlling particle size distribution in sulfur dye products through controlled precipitation and filtration techniques [24]. These innovations improve dye application properties and color consistency.

Energy Efficiency Improvements: Modern patents incorporate energy recovery systems and optimized heating protocols to reduce the substantial energy requirements of sulfur dye production [31] [34].

Impact on Industrial Practice

The patent innovations described have fundamentally transformed industrial sulfur dye production practices [29] [30]. The integration of caustic treatment protocols from US1867202A has become standard practice in modern facilities, while the vapor phase concepts from US1884762A have influenced the development of continuous production systems [37] [15].

Dates

Last modified: 07-20-2023

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